Glycyrol

Übersicht

Beschreibung

Es handelt sich um ein Cumarin, eine Art polyphenolischer Verbindung, und ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und Antikrebs-Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Neoglycyrol kann aus den Wurzeln von Glycyrrhiza uralensis mithilfe chromatographischer Techniken wie Kieselgel- und Polyamid-Säulenchromatographie isoliert werden . Die Verbindung wird typischerweise als weißer bis cremefarbener Feststoff mit einem Molekulargewicht von 366,37 g/mol erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Neothis compound beinhaltet die Extraktion von Süßholzwurzeln, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Das Verfahren stellt eine hohe Reinheit und Ausbeute der Verbindung sicher, wodurch sie für verschiedene Forschungs- und Industrieaufgaben geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Neoglycyrol can be isolated from the roots of Glycyrrhiza uralensis using chromatographic techniques such as silica gel and polyamide column chromatography . The compound is typically obtained as a white to off-white solid with a molecular weight of 366.37 g/mol .

Industrial Production Methods

Industrial production of neothis compound involves the extraction of licorice roots followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and yield of the compound, making it suitable for various research and industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Neoglycyrol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Neothis compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Neothis compound in seine reduzierte Form umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Methanol und Ethanol werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Neothis compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research has demonstrated glycyrol's effectiveness against various viral pathogens. For instance, a study on Glycyrrhiza uralensis extracts revealed significant antiviral activity against rotavirus in piglets, indicating potential for treating gastroenteritis in both animals and humans . The extract's efficacy was attributed to its ability to modulate inflammatory responses and reduce viral shedding.

Antitumor Effects

This compound has shown promise in cancer therapy. In vitro studies indicated that polysaccharides derived from Glycyrrhiza uralensis could inhibit the proliferation of colon carcinoma cells while promoting T lymphocyte proliferation through the upregulation of IL-7 cytokine . This suggests that this compound may enhance immune responses against tumors.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable in chronic inflammatory conditions. A study indicated that this compound could inhibit COX-1 activity, suggesting its potential as an anti-inflammatory agent . This property is particularly relevant for developing treatments for conditions like arthritis and other inflammatory diseases.

Excipients in Drug Delivery

This compound serves as a plasticizer and humectant in pharmaceutical formulations. Its ability to enhance the smoothness and lubrication of medicinal preparations makes it an ideal excipient in tablets, syrups, and ointments . Additionally, it is used in the formulation of suppositories and as a vehicle for antibiotics, enhancing drug absorption and efficacy.

Probiotic Enhancement

Recent studies have indicated that this compound can enhance the antimicrobial production of probiotics like Limosilactobacillus reuteri, making it a valuable component in gut health formulations . This application is particularly significant given the rising interest in probiotic therapies for gastrointestinal disorders.

Cosmetic and Personal Care Products

This compound is widely used in cosmetic formulations due to its moisturizing properties. It acts as a humectant in skin care products, helping to retain moisture and improve skin texture . Its inclusion in hair care products also promotes shine and manageability.

Case Studies and Research Findings

Wirkmechanismus

Neoglycyrol exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Additionally, neothis compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyrrhizin: Eine weitere aus Süßholz extrahierte Verbindung mit entzündungshemmenden und antiviralen Eigenschaften.

Liquiritin: Ein Flavonoid, das in Süßholz vorkommt und antioxidative und entzündungshemmende Wirkungen hat.

Isoliquiritigenin: Eine Chalkonverbindung mit Antikrebs- und entzündungshemmenden Aktivitäten.

Einzigartigkeit von Neoglycyrol

Neothis compound ist aufgrund seiner Cumarin-Struktur einzigartig, die es von anderen aus Süßholz gewonnenen Verbindungen unterscheidet. Seine spezifische molekulare Struktur ermöglicht es ihm, mit verschiedenen biologischen Zielstrukturen und Pfaden zu interagieren, was es zu einer vielseitigen Verbindung für verschiedene Forschungs- und therapeutische Anwendungen macht .

Biologische Aktivität

Glycyrol, a bioactive compound derived from licorice (Glycyrrhiza glabra), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

This compound is a phenolic compound that exhibits several functional groups contributing to its biological activities. Its structure allows it to interact with various biological pathways, influencing cellular processes.

Biological Activities

1. Antioxidant Activity

this compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cells. For instance, research indicates that this compound significantly inhibits lipid peroxidation in cellular models, which is a marker of oxidative stress.

2. Anti-inflammatory Effects

this compound exhibits potent anti-inflammatory properties by modulating inflammatory pathways. A study evaluating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages found that this compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) with an IC50 value of approximately 5.2 µM . This suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

Recent studies have explored the anticancer effects of this compound. In one study, this compound was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the activation of caspase-3 and caspase-8 pathways . The compound's ability to inhibit cell proliferation and promote apoptosis highlights its potential as a therapeutic agent against certain cancers.

Case Studies

Case Study 1: this compound in Inflammation

A study on the anti-inflammatory effects of this compound involved treating RAW 264.7 cells with varying concentrations of this compound prior to LPS exposure. The results indicated a dose-dependent inhibition of NO production and iNOS expression, supporting the compound's role as an anti-inflammatory agent .

Case Study 2: this compound's Anticancer Activity

In another investigation, HL-60 cells treated with this compound exhibited morphological changes indicative of apoptosis, alongside increased levels of active caspase-3. Flow cytometric analysis confirmed that this compound treatment led to significant cell death compared to untreated controls .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antioxidant Mechanism : this compound's structure allows it to donate electrons and neutralize free radicals, thus preventing cellular damage.

- Anti-inflammatory Pathway : this compound inhibits NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.

- Apoptotic Induction : By activating caspases, this compound triggers programmed cell death in cancerous cells.

Research Findings Summary Table

Eigenschaften

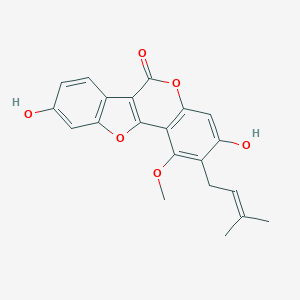

IUPAC Name |

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWESBHWAOZORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177569 | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23013-84-5 | |

| Record name | Glycyrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23013-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 - 245 °C | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neoglycyrol and where is it found?

A1: Neothis compound is a coumarin compound first isolated from the root of Glycyrrhiza uralensis Fisch, also known as licorice. [, ] This plant has a long history of use in traditional medicine.

Q2: What is the chemical structure of Neothis compound?

A2: Neothis compound (C21H18O6) is characterized by a yellow needle-like crystalline structure with a melting point of 263.5-265°C. [, ] It contains one methoxyl group, one isopentenyl group, and two hydroxyl groups. This structure has been confirmed through chemical analysis and spectroscopic methods including UV, IR, NMR, and Mass Spectrometry. [, ]

Q3: Have any biological activities been associated with Neothis compound?

A3: While research on Neothis compound is still in its early stages, one study identified it as one of several compounds in a traditional Chinese medicine formulation that exhibited myocardial protective effects in an in vitro model of H2O2-induced damage in H9c2 cardiomyocytes. [] Further research is needed to confirm and elaborate on these initial findings.

Q4: How can I identify and quantify Neothis compound in complex mixtures?

A4: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MSn) has been successfully employed to identify and quantify Neothis compound in extracts from Glycyrrhiza uralensis. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a powerful tool for analyzing complex plant extracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.